

(6-Chloro-5-methoxypyridin-3-yl)boronic acid molecular weight

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Compound of Interest

Compound Name: (6-Chloro-5-methoxypyridin-3-yl)boronic acid

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An In-Depth Technical Guide to **(6-Chloro-5-methoxypyridin-3-yl)boronic acid**: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing pyridine rings, are ubiquitous scaffolds in a vast array of pharmaceuticals. **(6-Chloro-5-methoxypyridin-3-yl)boronic acid** has emerged as a valuable and versatile building block for drug discovery and development professionals. Its strategic substitution pattern—a chloro group for reactivity, a methoxy group for electronic modulation, and a boronic acid for cross-coupling—makes it an ideal reagent for introducing the pyridinyl moiety into target molecules.

This technical guide serves as a comprehensive resource for researchers and scientists. It provides an in-depth exploration of the physicochemical properties, synthesis, and core applications of **(6-Chloro-5-methoxypyridin-3-yl)boronic acid**, with a particular focus on its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Molecular Characteristics

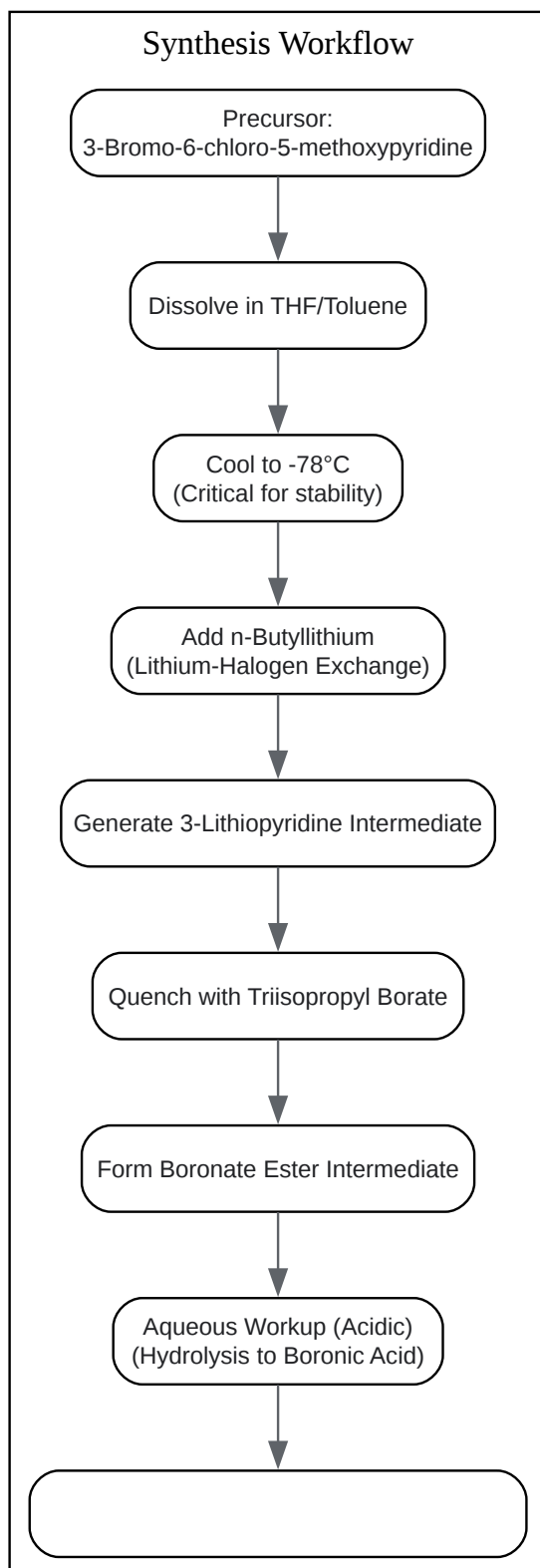
(6-Chloro-5-methoxypyridin-3-yl)boronic acid is a crystalline solid whose utility is defined by its unique molecular structure. The boronic acid group is the primary functional handle for its participation in cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the chloro substituent, partially offset by the electron-donating methoxy group, influences the reactivity of the C-B bond, a critical factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BClNO ₃	[1]
Molecular Weight	187.39 g/mol	[2]
Monoisotopic Mass	187.02075 Da	[1]
CAS Number	1548827-73-1	[3][4][5]
IUPAC Name	(6-chloro-5-methoxy-3-pyridinyl)boronic acid	[4]
Physical Form	Solid	[4]
Storage Temperature	Inert atmosphere, 2-8°C	[4]

Synthesis and Purification

The synthesis of heteroaryl boronic acids often involves the conversion of a corresponding halide into an organometallic intermediate, which is then trapped with a borate ester. The following protocol describes a general and reliable method adaptable for the preparation of **(6-Chloro-5-methoxypyridin-3-yl)boronic acid** from a suitable brominated precursor.

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of pyridyl boronic acids.

Experimental Protocol: Synthesis

This protocol is based on established methods for preparing pyridyl boronic acids.^[6]

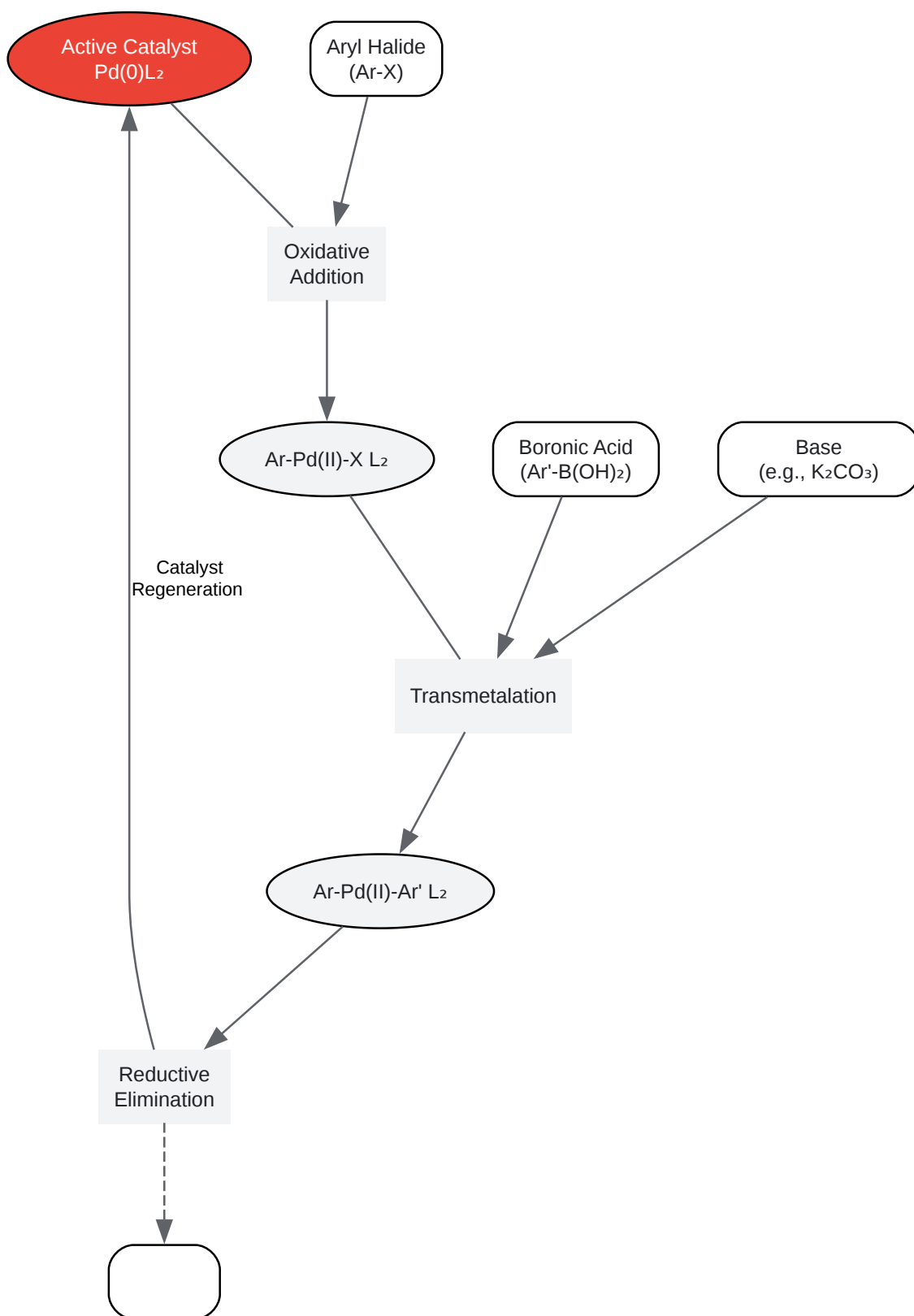
- **Inert Atmosphere Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of nitrogen throughout the reaction.
- **Initial Charging:** Charge the flask with 3-bromo-6-chloro-5-methoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF)/toluene (1:1 mixture).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive 3-lithiopyridine intermediate that will be formed.
- **Lithium-Halogen Exchange:** Add n-butyllithium (1.05 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The rapid exchange between bromine and lithium is favored over the reaction between n-butyllithium and the borate ester in the subsequent step.^[6] Stir the resulting mixture at -78 °C for 1 hour.
- **Borylation:** Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C. The 3-lithiopyridine intermediate attacks the electrophilic boron atom to form a boronate ester.
- **Warming and Quenching:** After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature overnight.
- **Hydrolysis and Extraction:** Cool the mixture to 0 °C and carefully quench with 1M HCl. Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the organic layer with 1M HCl.
- **pH Adjustment and Isolation:** Combine the acidic aqueous layers and adjust the pH to approximately 9 with a 5M NaOH solution. This step is crucial for isolating the product, which may be soluble in acid. Extract the basic aqueous layer multiple times with ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure **(6-Chloro-5-methoxypyridin-3-yl)boronic acid**.

Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.^[7] **(6-Chloro-5-methoxypyridin-3-yl)boronic acid** is an excellent coupling partner for introducing a substituted pyridine ring, a common motif in pharmacologically active compounds.^[8]

Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly accelerate reaction times. This protocol is a general method for coupling **(6-Chloro-5-methoxypyridin-3-yl)boronic acid** with an aryl bromide.^{[7][9]}

Component	Role	Example	Stoichiometry
Aryl Bromide	Electrophile	4-Bromoanisole	1.0 equiv
(6-Chloro-5-methoxypyridin-3-yl)boronic acid	Nucleophile	-	1.2-1.5 equiv
Palladium Catalyst	Active Metal Center	Pd(dppf)Cl ₂	1-5 mol%
Ligand	Stabilizes Catalyst	dppf (in catalyst)	-
Base	Activates Boronic Acid	K ₂ CO ₃ or K ₃ PO ₄	2.0-3.0 equiv
Solvent	Reaction Medium	1,4-Dioxane/Water (4:1)	-

- **Vessel Preparation:** To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), **(6-Chloro-5-methoxypyridin-3-yl)boronic acid** (1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.
- **Microwave Irradiation:** Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
- **Reaction Workup:** After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica.

gel to obtain the desired biaryl product.

- **Causality Note:** The choice of base is critical. It activates the boronic acid, facilitating the transmetalation step. The water in the solvent system often helps to dissolve the inorganic base and can accelerate the reaction.^[10] The phosphine ligand (dppf) stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.^[11]

Analytical Characterization

Confirming the identity and purity of the starting material and the final coupled product is essential. A combination of spectroscopic and chromatographic methods should be employed.

Technique	Purpose	Expected Observations for (6-Chloro-5-methoxypyridin-3-yl)boronic acid
¹ H NMR	Structural Elucidation	Aromatic protons on the pyridine ring, a singlet for the methoxy group protons.
¹³ C NMR	Carbon Skeleton Analysis	Distinct signals for each carbon atom in the molecule.
LC-MS	Purity and Mass Verification	A major peak in the chromatogram with a mass corresponding to the molecular ion [M+H] ⁺ or [M-H] ⁻ .
HPLC	Purity Assessment	A single major peak indicating high purity.

Safety, Handling, and Storage

Boronic acids, while generally stable, require careful handling. They are often classified as irritants and may be hygroscopic.^[12]

Precaution	Description
Personal Protective Equipment (PPE)	Wear chemical safety goggles, a lab coat, and appropriate protective gloves.[12][13]
Ventilation	Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
First Aid (Eyes)	Immediately flush eyes with plenty of water for at least 15 minutes.[13]
First Aid (Skin)	Wash the exposed area thoroughly with soap and water.[15]
First Aid (Ingestion)	Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek medical attention.[13]
Spills	Sweep up the material, avoiding dust generation, and place it into a suitable disposal container.[13]
Storage	Store in a tightly closed container in a cool, dry place (2-8°C recommended) under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[4]

Conclusion

(6-Chloro-5-methoxypyridin-3-yl)boronic acid is a high-value synthetic intermediate for drug discovery and development. Its well-defined reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the predictable and efficient incorporation of the 6-chloro-5-methoxypyridin-3-yl moiety into lead compounds. By understanding its properties, synthesis, and the mechanistic underpinnings of its applications, researchers can fully leverage this powerful tool to accelerate the discovery of novel therapeutics.

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References

- 1. PubChemLite - (6-chloro-5-methoxypyridin-3-yl)boronic acid (C₆H₇BClNO₃) [pubchemlite.lcsb.uni.lu]
- 2. CAS 2096339-57-8 | 3-Chloro-5-methoxypyridine-4-boronic acid - Synblock [synblock.com]
- 3. (6-Chloro-5-methoxypyridin-3-yl)boronic acid | 1548827-73-1 [chemicalbook.com]
- 4. (6-Chloro-5-methoxypyridin-3-yl)boronic acid | 1548827-73-1 [sigmaaldrich.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. wilsonsalt.com [wilsonsalt.com]
- 15. laballey.com [laballey.com]
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